molecular formula C24H18FN3O2S B2475275 (E)-2-((4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 325995-71-9

(E)-2-((4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2475275
CAS RN: 325995-71-9
M. Wt: 431.49
InChI Key: DJPABDAIFGOTAO-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is known as 2-{[(4E)-4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(4-fluorophenyl)acetamide . It has a molecular formula of C24H18FN3O2S .

Scientific Research Applications

Antibacterial Properties

The chemical compound exhibits significant antibacterial activity. A study synthesized various derivatives, including ones similar to the compound , and tested their antibacterial effectiveness. These compounds demonstrated noteworthy activity against various bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antitumor Activity

Derivatives of this compound have been investigated for potential antitumor properties. Research evaluating new derivatives found that some showed considerable anticancer activity against certain cancer cell lines. This indicates the compound's relevance in cancer research and potential therapeutic applications (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antiresistant Strain Effects

Another study focused on the synthesis of related imidazole derivatives, revealing their appreciable antibacterial activity against various strains, including resistant ones like MRSA. The antimicrobial potential of these compounds, including the compound of interest, is significant for developing new treatments for resistant bacterial infections (Daraji et al., 2021).

Inhibition of Kinases for Cancer Treatment

A related study synthesized compounds with similarities to the specified chemical, examining their role in inhibiting kinases like Src kinase. These compounds showed potential in inhibiting cell proliferation in various cancer cells, suggesting their application in cancer therapy (Fallah-Tafti et al., 2011).

Antimycobacterial Activity

Research has also been conducted on fluorinated derivatives with structures related to the compound. These studies indicate their potential as antimycobacterial agents, useful in treating diseases like tuberculosis (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

properties

IUPAC Name

2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2S/c25-18-11-13-19(14-12-18)26-22(29)16-31-24-27-21(15-17-7-3-1-4-8-17)23(30)28(24)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,29)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPABDAIFGOTAO-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

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